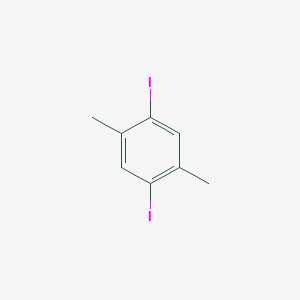

1,4-Diiodo-2,5-dimethylbenzene

Descripción general

Descripción

1,4-Diiodo-2,5-dimethylbenzene is a chemical compound with the molecular formula C8H8I2 . It is also known by other names such as 1,4-Diiod-2,5-dimethylbenzol, Benzene, 1,4-diiodo-2,5-dimethyl-, and 1,4-bis (iodanyl)-2,5-dimethyl-benzene .

Synthesis Analysis

The synthesis of 1,4-Diiodo-2,5-dimethylbenzene has been described in the literature . The synthesis was carried out in air, and the techniques used are modifications of approaches described in previous studies . It is also used in Suzuki reaction and as a precursor in the preparation of martinellic acid and 1,4-bis (p-R-phenylethynyl)benzenes .

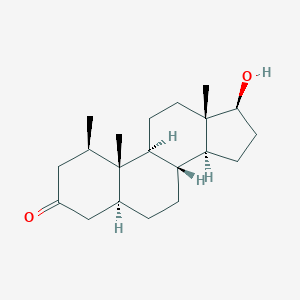

Molecular Structure Analysis

The structures of 1,4-diiodo-2,5-dimethylbenzene are determined by single crystal X-ray diffraction . The packing motif is mainly determined by π-stacking and the system of halogen⋯halogen contacts between the stacks .

Chemical Reactions Analysis

1,4-Diiodo-2,5-dimethylbenzene is used in Suzuki reaction . It is also used as a precursor in the preparation of martinellic acid and 1,4-bis (p-R-phenylethynyl)benzenes .

Physical And Chemical Properties Analysis

1,4-Diiodo-2,5-dimethylbenzene has a molecular weight of 357.96 . It is a solid at 20 degrees Celsius . It has a melting point of 102.0 to 106.0 °C and is soluble in toluene .

Aplicaciones Científicas De Investigación

Non-Covalent Interaction Studies

This compound is utilized in the study of non-covalent interactions within a solid state. The crystal packing formation in its structure is significantly influenced by interactions involving halogen atoms, particularly iodine. These studies are crucial for understanding the molecular assembly and designing new materials .

Halogen Bonding Research

1,4-Diiodo-2,5-dimethylbenzene: plays a role in halogen bonding (HalB) research. HalB is a type of non-covalent interaction that involves halogen atoms and is strongest with iodine due to its high polarizability. This research has implications for creating supramolecular structures based on HalB .

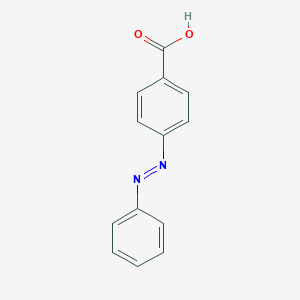

Synthesis of Metal Organic Frameworks (MOFs)

Researchers have explored using 1,4-Diiodo-2,5-dimethylbenzene as a precursor in the synthesis of terephthalic acids, which can act as ligands for creating MOFs. MOFs have a variety of applications, including gas storage, separation, and catalysis .

Thermal Stability and Optical Properties Analysis

The thermal stability and optical properties of 1,4-Diiodo-2,5-dimethylbenzene are studied to understand its behavior under various conditions. This information is essential for its application in materials science and engineering .

Organic Synthesis

In organic chemistry, 1,4-Diiodo-2,5-dimethylbenzene is a valuable reagent for various synthesis processes. Its diiodo groups make it a versatile compound for cross-coupling reactions, such as the Suzuki reaction .

Precursor for Functionalized Aromatic Compounds

It serves as a precursor in the preparation of functionalized aromatic compounds like martinelli acid and 1,4-bis(p-R-phenylethynyl)benzenes. These compounds have applications in electronic materials and pharmaceuticals .

Synthesis of Oligomers

1,4-Diiodo-2,5-dimethylbenzene: is used in the synthesis of oligo(1,4-phenylene ethynylene), which are important in the development of conductive polymers. These polymers have potential uses in electronics and optoelectronics .

Material Characterization

Lastly, it is used in material characterization to provide insights into the properties of new materials. Understanding the interactions and stability of 1,4-Diiodo-2,5-dimethylbenzene within these materials can lead to advancements in material science .

Safety And Hazards

1,4-Diiodo-2,5-dimethylbenzene may cause skin irritation and serious eye irritation . It may also cause long-lasting harmful effects to aquatic life . Precautions should be taken to avoid release to the environment, and protective gloves, eye protection, and face protection should be worn when handling this compound .

Direcciones Futuras

Propiedades

IUPAC Name |

1,4-diiodo-2,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8I2/c1-5-3-8(10)6(2)4-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYYUEQVECTILJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371179 | |

| Record name | 1,4-diiodo-2,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Diiodo-2,5-dimethylbenzene | |

CAS RN |

1124-08-9 | |

| Record name | 1,4-diiodo-2,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Diiodo-2,5-dimethylbenzene1124-08-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What insights does the research provide about the structure of 1,4-Diiodo-2,5-dimethylbenzene?

A1: While the abstract doesn't explicitly detail the structure of 1,4-Diiodo-2,5-dimethylbenzene, it highlights the study's focus on the "structure and features of non-covalent interactions in a solid state" for di- and tetraiodoxylenes []. This suggests the research likely investigates how molecules of 1,4-Diiodo-2,5-dimethylbenzene arrange themselves in a solid form and the forces holding them together. These forces, such as halogen bonding or pi-stacking interactions, can significantly influence the compound's physical properties and potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hydrazinecarboxamide, 2-[1-(2-methyl-1-cyclopenten-1-yl)ethylidene]-](/img/structure/B73340.png)

![[R-(R*,S*)]-alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenylphenethyl propionate hydrochloride](/img/structure/B73361.png)

![1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B73362.png)